molecular formula C27H21N5 B560111 ML228 CAS No. 1357171-62-0

ML228

Cat. No.: B560111
CAS No.: 1357171-62-0
M. Wt: 415.5
InChI Key: QNRODODTMXCRKU-UHFFFAOYSA-N
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Description

ML228, also known as CID-46742353, is a potent activator of the hypoxia-inducible factor (HIF) pathway. This compound has gained significant attention in scientific research due to its ability to activate HIF and its downstream targets, such as vascular endothelial growth factor (VEGF). This compound is structurally distinct from other known HIF activators, lacking the acidic functional group commonly found in prolyl hydroxylase domain (PHD) inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML228 involves a series of chemical reactions starting from commercially available starting materials. The key steps include the formation of a triazine scaffold, followed by functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

ML228 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazines .

Scientific Research Applications

Chemistry

ML228 serves as a molecular probe for studying the HIF pathway. Researchers utilize it to investigate the activation mechanisms of HIF and its downstream targets, particularly vascular endothelial growth factor (VEGF). Its ability to activate HIF has implications for understanding cellular responses to hypoxia .

Biology

In biological studies, this compound has been shown to enhance the expression of HIF-responsive genes. For instance, it stabilizes HIF-1α, which plays a crucial role in cellular adaptation to low oxygen levels. Studies have demonstrated that this compound can attenuate inflammatory pathways (e.g., IL-6 and TNF-α) in models of cerebral ischemia, highlighting its potential for neuroprotection .

Medicine

This compound's activation of the HIF pathway opens avenues for therapeutic applications in conditions such as ischemia and cancer. For example, it has been shown to promote recovery following spinal cord injury by enhancing HIF-1α and VEGF expression, which are critical for tissue regeneration and repair . Additionally, this compound has been explored for its effects on muscle regeneration in aging models, demonstrating its potential in regenerative medicine .

Table 1: Summary of this compound Applications

Field Application Key Findings
ChemistryMolecular probe for HIF pathway studiesEnhances understanding of HIF activation mechanisms
BiologyInvestigates cellular responses to hypoxiaAttenuates inflammatory pathways; promotes cell survival
MedicinePotential therapeutic agent for ischemia and cancerImproves recovery post-spinal cord injury; enhances muscle regeneration

Table 2: Case Studies Involving this compound

Study Objective Results
Cerebral Ischemia Model Assess effects on inflammationThis compound administration reduced IL-6 and TNF-α levels; improved neuronal survival
Spinal Cord Injury Evaluate recovery post-injuryIncreased expression of HIF-1α and VEGF; improved functional recovery measured by BBB scores
Aging Muscle Regeneration Investigate effects on muscle healingEnhanced regeneration observed with this compound treatment; increased muscle fiber formation

Mechanism of Action

ML228 activates the HIF pathway by stabilizing the HIF-α subunit, preventing its degradation under normoxic conditions. This leads to the accumulation of HIF-α, which dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT) subunit. The HIF-α/ARNT complex then binds to hypoxia-responsive elements (HREs) in the DNA, promoting the transcription of target genes involved in angiogenesis, metabolism, and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ML228

This compound is unique in its structure, lacking the acidic functional group almost universally present in PHD inhibitors. This structural difference may be important for certain disease applications, making this compound a valuable tool for studying the HIF pathway and its therapeutic potential .

Biological Activity

ML228 is a small molecule identified as a potent activator of the hypoxia-inducible factor (HIF) pathway, which plays a crucial role in cellular responses to low oxygen levels. This compound has garnered attention for its potential therapeutic applications in various diseases linked to hypoxia, including cardiovascular, pulmonary, and neurological disorders.

The HIF pathway is essential for the regulation of genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions. This compound operates by activating HIF-1α, which translocates to the nucleus and initiates the expression of target genes such as vascular endothelial growth factor (VEGF) and glucose transporter 1 (Glut1) .

Key Findings on Biological Activity

  • HIF Activation : this compound was shown to significantly enhance HIF-1α activity in vitro, indicating its role as a HIF activator. The compound was among the top performers in high-throughput screening assays designed to identify HIF activators .
  • Iron Chelation : The compound exhibits iron-chelating properties, which are crucial for its mechanism of action. The presence of excess iron was found to inhibit the activity of this compound, suggesting that its efficacy is linked to its ability to chelate iron .
  • Broad Pharmacological Profile : A comprehensive pharmacological evaluation revealed that this compound inhibited greater than 75% of radioligand binding in six assays when tested at a concentration of 10 μM. This suggests that while it primarily activates the HIF pathway, it may also interact with other molecular targets .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionObservations
HIF Activation Activates HIF-1α leading to increased VEGF and Glut1Significant enhancement in in vitro assays
Iron Chelation Chelates iron affecting HIF activityReduced activity in the presence of iron
Target Interactions Inhibits various GPCRs and kinases>75% inhibition in multiple assays
Cell Toxicity Evaluated for toxicity in relevant cell linesNo significant toxicity observed

Case Studies and Applications

Recent research has highlighted the potential applications of this compound in various clinical contexts:

  • Muscle Regeneration : A study indicated that restoration of HIF-1α nuclear translocation via this compound enhanced muscle regeneration in aging models, suggesting its utility in age-related muscle degeneration .
  • Collagen Accumulation : Another investigation demonstrated that this compound enhances collagen type-I accumulation in human gingival fibroblasts, indicating potential applications in tissue repair and regeneration .

Q & A

Basic Research Questions

Q. Q1. What is the primary mechanism by which ML228 activates the HIF pathway?

this compound activates the HIF pathway by stabilizing HIF-1α through iron chelation, which inhibits prolyl hydroxylase domain (PHD) enzymes responsible for HIF-1α degradation under normoxic conditions. This mechanism was confirmed via HRE-luciferase assays, where iron supplementation shifted the EC50 from 1.12 μM (control) to 15.6 μM, indicating iron-dependent activity . This compound also induces nuclear translocation of HIF-1α and upregulates downstream targets like VEGF and EGF, as shown in Western blot and RT-PCR analyses .

Q. Q2. What are the standard assays for evaluating this compound's efficacy in vitro?

Key assays include:

  • HRE-luciferase assays : Measures HIF transcriptional activity (EC50 = 1.23 μM) .
  • HIF-1α nuclear translocation imaging : Validates intracellular localization via high-content screening .
  • VEGF secretion quantification : ELISA or RT-PCR to assess downstream effects (e.g., 5-fold increase in VEGF in retinal models) .
  • Metal chelation studies : Iron/zinc supplementation tests to confirm mechanistic dependence .

Advanced Research Questions

Q. Q3. How do concentration-dependent effects of this compound influence experimental design?

this compound exhibits biphasic effects:

  • Low concentrations (0.5–2 μM) : Enhance HIF-1α, VEGF, and cell proliferation (e.g., increased Ki67+ cells in alveolar epithelial models) .
  • High concentrations (≥5 μM) : Reduce viability in some cell types (e.g., yak alveolar cells) but inhibit growth without cell death in others (e.g., MG-63 osteoblasts) .
    Recommendation : Perform dose-response curves (0.1–10 μM) and monitor viability via assays like MTT or live/dead staining .

Q. Q4. How can researchers address contradictions in this compound's off-target effects?

this compound inhibits >75% binding in 6/68 assays targeting GPCRs, ion channels, and transporters (e.g., A3 receptor, hERG) at 10 μM . Methodological solutions :

  • Use lower concentrations (≤2 μM) to minimize off-target effects.
  • Include pharmacologic controls (e.g., DFO for HIF activation) and genetic validation (siRNA knockdown) .
  • Pair this compound with orthogonal HIF activators (e.g., hypoxia chambers) to confirm pathway specificity .

Q. Q5. What structural features of this compound differentiate it from other HIF activators?

this compound lacks the acidic functional group common in PHD inhibitors (e.g., FG-4592) and incorporates a 3,4-dimethylphenyl group, which enhances potency. Modifications like pyridine rings or methoxy groups reduce activity, highlighting the importance of lipophilic substituents . Molecular modeling shows low similarity to PHD2 active sites, suggesting a unique binding mode .

Q. Q6. How does this compound recapitulate disease phenotypes in 3D models?

In 3D bioprinted retinal barriers, this compound (2 μM) induces choroidal neovascularization (CNV) resembling wet AMD, with capillary hyperproliferation and disrupted tight junctions. Co-treatment with bevacizumab (anti-VEGF) reverses these effects, validating VEGF's role . Similar models show this compound increases apical VEGF secretion 5-fold, while basal secretion remains unchanged .

Q. Q7. Can this compound be used to study epigenetic or mutagenic effects of hypoxia?

In hESC lines, this compound (0.125 nM) increases C>T mutations at GpCpN sites (0.17 vs. 0.07 in controls), mimicking hypoxia-associated DNA damage. This aligns with HIF-1α's role in redox stress and error-prone repair . Application : Use molecular barcoding and exome sequencing to track mutation accumulation in long-term hypoxia studies .

Translational Research Questions

Q. Q8. What in vivo evidence supports this compound's therapeutic potential?

In rat spinal cord injury (SCI) models, this compound treatment:

  • Upregulates HIF-1α and VEGF protein expression (P<0.05 vs. controls).
  • Improves motor recovery (BBB scores: 7.2 vs. 4.8 in controls at day 7).
    Limitation : Systemic administration risks off-target effects; consider localized delivery .

Q. Q9. How does this compound interact with tumor microenvironments?

In colon cancer xenografts, this compound upregulates ORAI3, a calcium channel linked to HIF-1α/2α. Silencing HIF-1α/2α reduces ORAI3 expression and SOCE (store-operated Ca²⁺ entry), impairing colony formation and migration. Implication : this compound may exacerbate cancer progression via ORAI3-dependent pathways .

Q. Data Contradictions and Validation

Q. Q10. Why does this compound show conflicting effects on cell viability across studies?

Discrepancies arise from:

  • Cell-type specificity : Retinal epithelial cells show TER reduction (but not to zero) due to capillary bed protection, while alveolar cells exhibit viability drops .
  • Assay conditions : Prolonged exposure (48+ hours) vs. acute treatment.
    Best practice : Contextualize findings with cell-specific hypoxia responses and validate via complementary assays (e.g., TER + live/dead staining) .

Properties

IUPAC Name

6-phenyl-N-[(4-phenylphenyl)methyl]-3-pyridin-2-yl-1,2,4-triazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5/c1-3-9-21(10-4-1)22-16-14-20(15-17-22)19-29-27-25(23-11-5-2-6-12-23)31-32-26(30-27)24-13-7-8-18-28-24/h1-18H,19H2,(H,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRODODTMXCRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=C(N=NC(=N3)C4=CC=CC=N4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.